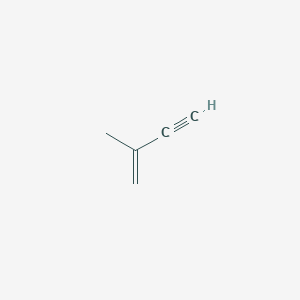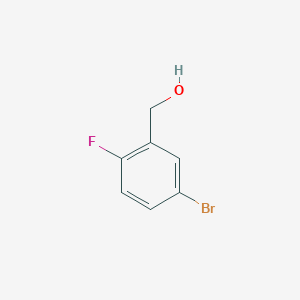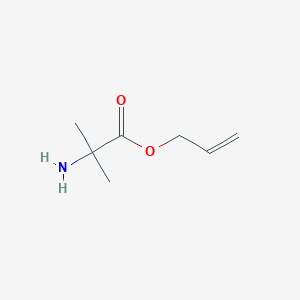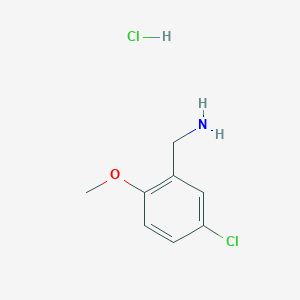
(5-Methoxy-2-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Methoxy-2-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a white solid and is used as a reactant for coupling reactions and the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which are potential antitumors and radioprotectants .
Synthesis Analysis
Boronic acids, including “(5-Methoxy-2-methylphenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “(5-Methoxy-2-methylphenyl)boronic acid” is 165.98 g/mol . The InChI code is 1S/C8H11BO3/c1-6-3-4-7 (12-2)5-8 (6)9 (10)11/h3-5,10-11H,1-2H3 , and the canonical SMILES is B (C1=C (C=CC (=C1)OC)C) (O)O .Chemical Reactions Analysis
Boronic acids, such as “(5-Methoxy-2-methylphenyl)boronic acid”, are used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(5-Methoxy-2-methylphenyl)boronic acid” is a white solid . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 49.7 Ų .Scientific Research Applications
Cross-Coupling Reactions
(5-Methoxy-2-methylphenyl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for creating a wide range of products including pharmaceuticals and polymers .
Synthesis of Molecular Switches
This compound is used in the synthesis of 9,10-diarylanthracenes, which act as molecular switches. These switches have potential applications in molecular electronics, where they can be used to control electronic properties .
Sensing Applications
Boronic acids, including (5-Methoxy-2-methylphenyl)boronic acid, can be used to create fluorescent sensors. These sensors are capable of detecting catechol and its amino-derivatives such as dopamine, DOPA, and DOPAC, which are significant in biomedical research and diagnostics .
Medicinal Chemistry
In medicinal chemistry, boronic acids are valuable for their role in the development of therapeutic agents. They are involved in the creation of compounds with potential pharmacological activities .
Polymer and Optoelectronics Materials
The derivatives of boronic acids are used in the creation of materials for polymer and optoelectronics applications. Their unique properties contribute to advancements in material sciences .
Catalysis
Borinic acids and their derivatives serve as catalysts in various chemical reactions. Their ability to facilitate transformations under mild conditions is crucial for efficient and sustainable chemical processes .
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising results of boronic acids in medicinal chemistry, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .
Mechanism of Action
- Boronic acids, including (5-Methoxy-2-methylphenyl)boronic acid, can form reversible complexes with diols (such as sugars) through boron-oxygen interactions. These interactions are essential for their biological activity .
Target of Action
Mode of Action
properties
IUPAC Name |
(5-methoxy-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5,10-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJFILPCCJEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590733 |
Source


|
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617689-07-3 |
Source


|
| Record name | (5-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

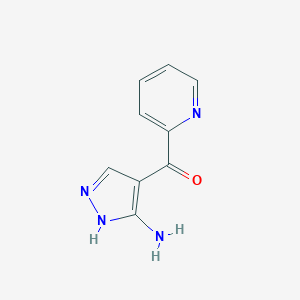
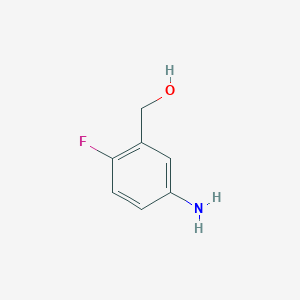
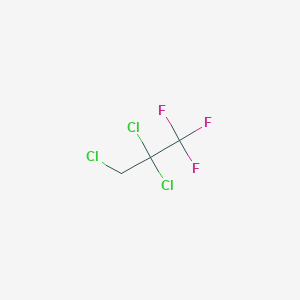
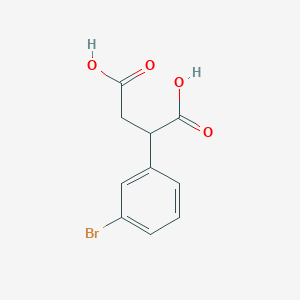


![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

